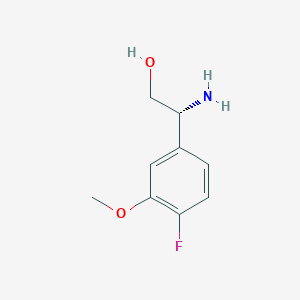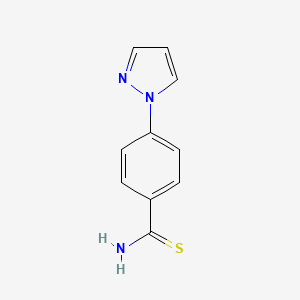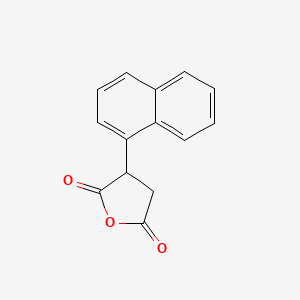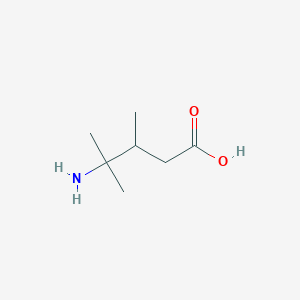![molecular formula C12H17NS B13611478 2-[2-(Methylsulfanyl)phenyl]piperidine CAS No. 526182-90-1](/img/structure/B13611478.png)
2-[2-(Methylsulfanyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylsulfanyl)phenyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methylsulfanyl group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)phenyl]piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Suzuki–Miyaura Coupling:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic or piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(Methylsulfanyl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to a biological response. The presence of the piperidine ring and the methylsulfanyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
2-[2-(Methylsulfanyl)phenyl]piperidine can be compared with other piperidine derivatives:
Piperidine: The parent compound, lacking the methylsulfanyl group.
2-Phenylpiperidine: Similar structure but without the methylsulfanyl group.
This compound: Unique due to the presence of the methylsulfanyl group, which can influence its chemical and biological properties.
The presence of the methylsulfanyl group in this compound makes it distinct from other piperidine derivatives, potentially enhancing its reactivity and biological activity.
Properties
CAS No. |
526182-90-1 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3 |
InChI Key |
RNJZOAIKTCXGNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)


amine](/img/structure/B13611459.png)




